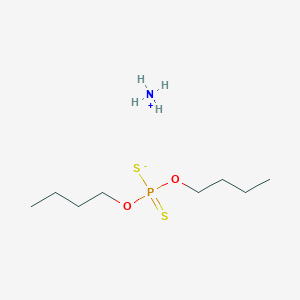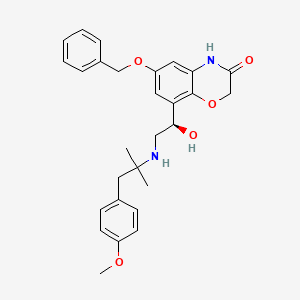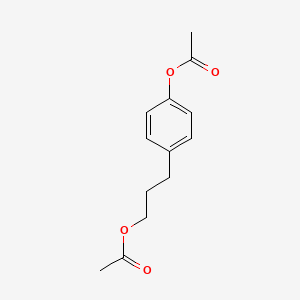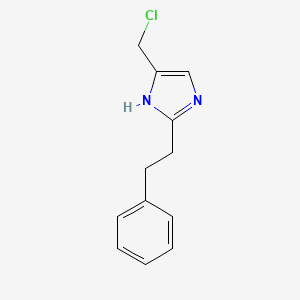
Bis(m-cresyl) p-Cresyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(m-cresyl) p-Cresyl Phosphate: is an organophosphate compound with the chemical formula C21H21O4P and a molecular weight of 368.362801 g/mol . It is a light yellow, oily substance that is slightly soluble in chloroform and methanol . This compound is known for its use as a flame retardant and plasticizer in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(m-cresyl) p-Cresyl Phosphate typically involves the esterification of phosphoric acid with m-cresol and p-cresol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(m-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Applications De Recherche Scientifique
Chemistry: Bis(m-cresyl) p-Cresyl Phosphate is used as a flame retardant in polymers and resins, enhancing their fire resistance properties. It is also employed as a plasticizer to improve the flexibility and durability of plastic materials .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and enzyme activity. It is also investigated for its toxicological properties and potential health impacts .
Industry: In industrial applications, this compound is used in the manufacturing of flame-retardant materials, lubricants, and hydraulic fluids. Its ability to enhance the fire resistance and mechanical properties of materials makes it valuable in various sectors .
Mécanisme D'action
The mechanism of action of Bis(m-cresyl) p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. It can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can integrate into cellular membranes, affecting their fluidity and stability .
Comparaison Avec Des Composés Similaires
Bis(p-cresyl) m-Cresyl Phosphate: This compound has a similar structure but differs in the position of the cresyl groups.
Triphenyl Phosphate: Another organophosphate compound used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: A chlorinated phosphate ester used in similar applications.
Uniqueness: Bis(m-cresyl) p-Cresyl Phosphate is unique due to its specific combination of cresyl groups, which impart distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer, along with its relatively low toxicity compared to other organophosphates, makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
72016-32-1 |
|---|---|
Formule moléculaire |
C21H21O4P |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
bis(3-methylphenyl) (4-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-10-12-19(13-11-16)23-26(22,24-20-8-4-6-17(2)14-20)25-21-9-5-7-18(3)15-21/h4-15H,1-3H3 |
Clé InChI |
NYXFAYNODHAJAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C |
Synonymes |
Phosphoric Acid Bis(3-methylphenyl) 4-Methylphenyl Ester; Di-m-cresyl p-Cresyl Phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






